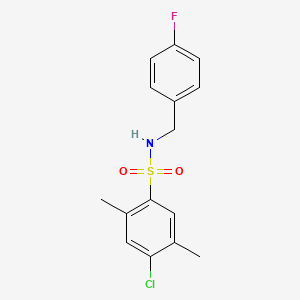![molecular formula C17H21ClFNO3 B4697206 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride](/img/structure/B4697206.png)
2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride
Übersicht
Beschreibung
2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride, also known as FMBP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMBP belongs to the family of beta-blockers and has been shown to have promising effects on various physiological and biochemical processes.
Wirkmechanismus
2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride works by blocking the beta-adrenergic receptors in the body, which are responsible for the response to adrenaline and noradrenaline. By blocking these receptors, 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride reduces the effects of these hormones on the body, leading to a decrease in heart rate and blood pressure. 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride also has an anti-inflammatory effect by reducing the production of cytokines and other inflammatory mediators. Additionally, 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate, as well as improve cardiac function. 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride also has anti-inflammatory effects, which may be beneficial in treating a variety of conditions, including arthritis and inflammatory bowel disease. In addition, 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride in lab experiments is its specificity for beta-adrenergic receptors, which allows for targeted effects on the cardiovascular system. 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride also has a relatively low toxicity, making it a safe compound to work with. However, one limitation of using 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride is that it may not be effective in all individuals, as there may be variations in the expression of beta-adrenergic receptors in different populations.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride. One area of interest is the use of 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models. Another area of interest is the use of 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, further research is needed to determine the optimal dosage and administration of 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride for different conditions. Finally, the development of new derivatives of 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride may lead to compounds with improved efficacy and safety profiles.
In conclusion, 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride is a promising compound with potential therapeutic applications in a variety of conditions. Its specificity for beta-adrenergic receptors and low toxicity make it an attractive candidate for further research. While there is still much to be learned about the mechanism of action and optimal use of 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride, the future looks bright for this promising compound.
Wissenschaftliche Forschungsanwendungen
2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have a significant effect on the cardiovascular system, particularly in reducing blood pressure and heart rate. 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride has also been investigated for its anti-inflammatory and anti-tumor properties. In addition, 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride has been studied for its potential use in treating anxiety and depression.
Eigenschaften
IUPAC Name |
2-[4-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3.ClH/c1-21-17-10-14(4-7-16(17)22-9-8-20)12-19-11-13-2-5-15(18)6-3-13;/h2-7,10,19-20H,8-9,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRMTWHYGKWEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4697142.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4697147.png)

![N-allyl-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4697161.png)

![N-1,3-benzothiazol-2-yl-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4697197.png)
![N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B4697199.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoacrylamide](/img/structure/B4697205.png)
![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4697211.png)

![3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4697227.png)
![5-(1-azepanylsulfonyl)-N-[2-(dimethylamino)ethyl]-2-methylbenzamide](/img/structure/B4697232.png)